(3R)-3-hydroxy-L-aspartic acid

Beschreibung

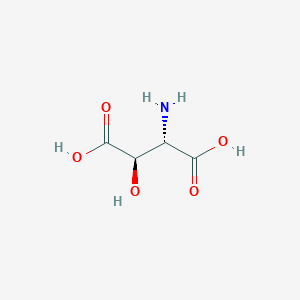

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of 3-Hydroxyaspartic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid (Hya), a hydroxylated derivative of the amino acid aspartic acid, is a non-proteinogenic amino acid of significant interest in biological and pharmaceutical research. Its structure contains two chiral centers at the α and β carbons (C2 and C3), giving rise to four distinct stereoisomers: L-threo (2S,3S), L-erythro (2S,3R), D-threo (2R,3R), and D-erythro (2R,3S).[1][2] These stereoisomers exhibit different biological activities, making their selective synthesis and isolation a critical challenge. For instance, L-threo-3-hydroxyaspartic acid is a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), while other isomers are found in natural products like the siderophore ornibactin (D-threo form) or within specific protein domains.[2][3] This guide provides an in-depth overview of the chemical and biocatalytic methods for synthesizing these stereoisomers, detailed protocols for their isolation and separation, and a summary of their characterization and biological functions.

I. Synthesis and Discovery of Stereoisomers

The generation of specific 3-hydroxyaspartic acid stereoisomers can be broadly categorized into two approaches: classical chemical synthesis, which often produces mixtures requiring separation, and modern biocatalytic methods that offer high stereoselectivity.

Chemical Synthesis Approaches

Traditional chemical synthesis routes typically yield diastereomeric mixtures that necessitate subsequent purification. A common strategy involves the ammonolysis or aminolysis of stereochemically defined precursors like epoxysuccinic acids.[1][4]

-

From Epoxysuccinic Acids: The reaction of cis-epoxysuccinic acid with an amine source primarily yields the threo diastereomers, while trans-epoxysuccinic acid produces the erythro diastereomers.[4] While this method allows for diastereocontrol, it generally results in a racemic mixture of D and L enantiomers for each diastereomeric form.

Biocatalytic Synthesis

To overcome the limitations of chemical synthesis, enzymatic methods have been developed for the highly stereoselective production of 3-hydroxyaspartic acid isomers. These approaches leverage the inherent chemo-, regio-, and stereoselectivity of enzymes.[1] A notable example is the one-pot synthesis of L-threo-3-hydroxyaspartic acid (L-THA).

-

One-Pot Synthesis of L-THA: This process uses recombinant E. coli engineered to express an asparagine hydroxylase (like AsnO from Streptomyces coelicolor) and an asparaginase.[1][5] The hydroxylase first converts L-asparagine to L-threo-3-hydroxyasparagine. Subsequently, the native or co-expressed asparaginase hydrolyzes the amide group to yield L-THA with high purity and yield, avoiding the formation of other stereoisomers.[1]

II. Experimental Protocols: Isolation and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analytical and preparative separation of 3-hydroxyaspartic acid stereoisomers.[6] Since diastereomers (threo vs. erythro) have different physical properties, they can often be separated on standard achiral columns. Enantiomers (L vs. D), however, require chiral separation strategies.

Protocol: Separation of Diastereomers by RP-HPLC

This protocol outlines a general method for separating threo and erythro diastereomers using a reversed-phase (RP) C18 column.

-

Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

-

HPLC System & Column:

-

System: Standard HPLC with UV or Mass Spectrometry (MS) detector.

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm).[6]

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-25 minutes.[6]

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 210 nm (for underivatized amino acids) or MS.

-

-

Analysis: The erythro and threo forms will elute at different retention times due to differences in their polarity and interaction with the stationary phase. Collect fractions corresponding to each peak for isolation.

Protocol: Enantiomeric Resolution via Derivatization

To separate enantiomers on an achiral column, they must first be converted into diastereomers by reacting them with a chiral derivatizing agent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used agent for this purpose.[6]

-

Derivatization Reaction:

-

Dissolve ~50 µg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

-

Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

-

Incubate at 40 °C for 1 hour in the dark.

-

Cool to room temperature and neutralize by adding 50 µL of 2 M HCl.

-

Evaporate the solvent and redissolve in the mobile phase for HPLC analysis.

-

-

HPLC Separation:

-

Use the RP-HPLC system and column described in Protocol 2.1.

-

Detection: UV at 340 nm, the absorbance maximum for the DNP chromophore.[6]

-

-

Analysis and Isolation: The L-D and L-L diastereomeric adducts will be resolved. The elution order can be used to assign the absolute configuration. Fractions can be collected, and the derivatizing agent can be removed by acid hydrolysis to yield the pure enantiomers, although this step is more common for analytical identification than for preparative isolation.

III. Data Summary

Quantitative data from synthesis and biological activity studies are crucial for comparing methodologies and understanding the properties of the isomers.

Table 1: Comparison of Synthesis Yields

| Synthesis Method | Target Isomer | Starting Material | Reported Yield | Reference |

| Chemical Synthesis | DL-threo/erythro | Epoxysuccinic Acids | Variable, often moderate | [4] |

| One-Pot Biocatalysis | L-threo-3-Hya | L-Asparagine | Up to 96% (molar yield) | [5] |

| Biocatalysis (Mutant) | L-threo-3-Hya | L-Aspartic Acid | Low | [1] |

Table 2: Biological Activity of 3-Hydroxyaspartic Acid Isomers

| Stereoisomer | Biological Target | Activity Type | Quantitative Value (Ki) | Reference |

| L-threo | EAAT1 (Glast) | Inhibitor | 11 µM | [3] |

| L-threo | EAAT2 (GLT-1) | Inhibitor | 19 µM | [3] |

| L-threo | EAAT3 (EAAC1) | Inhibitor | 14 µM | [3] |

| D-threo | Iron Chelation | Siderophore Component | Not Applicable | [2] |

| L-erythro | Not specified | - | - | |

| D-erythro | Not specified | - | - |

IV. Characterization and Biological Significance

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and stereochemistry of the isolated isomers.[7]

-

1H NMR: Can distinguish between threo and erythro diastereomers based on the coupling constants between the C2 and C3 protons. The relative orientation of these protons (anti in threo, gauche in erythro) leads to different J-coupling values.[4]

-

2D NMR (COSY, HSQC): Used to assign all proton and carbon signals unambiguously, confirming the molecular structure.[7][8]

Biological Roles and Therapeutic Potential

The distinct stereochemistry of each isomer dictates its biological function, a key consideration in drug development.[9]

-

Neurotransmission: L-threo-3-hydroxyaspartic acid is a well-characterized competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft.[3] By blocking these transporters, it can modulate glutamatergic neurotransmission, making it a valuable tool for studying neurological processes and a potential lead structure for drugs targeting neurodegenerative diseases or psychiatric disorders.

Conclusion

The study of 3-hydroxyaspartic acid stereoisomers highlights the critical importance of stereochemistry in biological systems. While classical chemical synthesis provides routes to diastereomeric mixtures, modern biocatalytic methods offer unparalleled stereoselectivity, enabling the efficient production of pure isomers like L-threo-3-hydroxyaspartic acid. Robust analytical techniques, particularly HPLC combined with chiral derivatization, are essential for the successful isolation and analysis of all four stereoisomers. The distinct biological activities of these molecules, from neurotransmitter transporter inhibition to roles in iron metabolism, underscore their potential as pharmacological tools and templates for future drug discovery efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 3-Hydroxyaspartic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. news-medical.net [news-medical.net]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Natural Sources of (3R)-3-hydroxy-L-aspartic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-hydroxy-L-aspartic acid is a non-proteinogenic amino acid with potential applications in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the known natural sources of this compound and its stereoisomers. While several organisms have been identified as producers of 3-hydroxyaspartic acid, quantitative data regarding the specific this compound isomer is largely unavailable in the current scientific literature. This document summarizes the existing knowledge on its natural occurrence, provides relevant experimental protocols for production and general extraction, and outlines the logical relationships between the sources and the compound through a visual diagram. This guide is intended to serve as a foundational resource for researchers interested in the isolation, characterization, and potential applications of this rare amino acid.

Natural Occurrence of 3-Hydroxyaspartic Acid

3-Hydroxyaspartic acid has been identified in a variety of natural sources, ranging from plants to microorganisms. The specific stereochemistry is not always determined in initial discovery reports. The known natural sources are detailed below.

Plant Sources

Two plant species have been reported to contain 3-hydroxyaspartic acid:

-

Garcinia mangostana (Mangosteen): The pericarp of the mangosteen fruit is a rich source of various bioactive molecules. While extensive research has been conducted on the xanthone and organic acid content of G. mangostana, specific quantitative data for 3-hydroxy-L-aspartic acid is not available in the reviewed literature. General amino acid analysis of the seed cake has identified aspartic acid as a major component, but not its hydroxylated form.

-

Astragalus sinicus (Chinese Milkvetch): This plant is known to contain a variety of bioactive compounds. However, studies on the chemical constituents of Astragalus species have primarily focused on flavonoids, saponins, and polysaccharides. The presence of 3-hydroxy-L-aspartic acid has been reported, but quantitative data remains elusive in the surveyed scientific papers.

Microbial Sources

Microorganisms are a significant source of diverse secondary metabolites, including unusual amino acids.

-

Arthrinium phaeospermum (Strain T-53): L-threo-3-hydroxyaspartic acid has been detected in the fermentation broth of this fungal strain. It was discovered during screening for new antibiotics. Specific yield or concentration data from these fermentations are not detailed in the available literature.

-

Streptomyces sp. (Strain 7540-MC1): Similar to Arthrinium, this bacterial strain was found to produce L-threo-3-hydroxyaspartic acid in its fermentation broth during antibiotic screening programs. Quantitative details regarding the production of this specific amino acid are not provided in the accessible research.

-

Saccharomyces cerevisiae (Brewer's Yeast): This yeast is a well-known producer of various metabolites. While it is cited as a source of 3-hydroxyaspartic acid, specific studies quantifying the this compound isomer were not found. General methods for producing yeast protein hydrolysates are available, but do not specifically target this compound.

-

Pseudomonas sp. : Various species of Pseudomonas produce siderophores, which are iron-chelating compounds. The siderophore ornibactin, produced by species such as Pseudomonas cepacia (now Burkholderia cepacia), contains the D-threo-3-hydroxyaspartate stereoisomer as part of its peptide backbone.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration or yield of this compound from the identified natural sources. The table below summarizes the current status of available information.

| Natural Source | Organism Type | Compound Stereoisomer Reported | Concentration/Yield | Citation |

| Garcinia mangostana | Plant | 3-Hydroxyaspartic acid (stereochemistry not specified) | Not Reported | N/A |

| Astragalus sinicus | Plant | 3-Hydroxyaspartic acid (stereochemistry not specified) | Not Reported | N/A |

| Arthrinium phaeospermum | Fungus | L-threo-3-hydroxyaspartic acid | Not Reported | [1] |

| Streptomyces sp. | Bacterium | L-threo-3-hydroxyaspartic acid | Not Reported | [1] |

| Saccharomyces cerevisiae | Fungus (Yeast) | 3-Hydroxyaspartic acid (stereochemistry not specified) | Not Reported | N/A |

| Pseudomonas sp. | Bacterium | D-threo-3-hydroxyaspartate (in Ornibactin) | Not Reported | [2] |

Experimental Protocols

Detailed experimental protocols for the extraction and purification of this compound directly from its natural sources are scarce. However, a protocol for the biotechnological production of L-threo-3-hydroxyaspartic acid using an enzyme from Streptomyces coelicolor has been well-documented and is provided below as a representative method for obtaining a stereoisomer of 3-hydroxy-L-aspartic acid. Additionally, a general procedure for the acid hydrolysis of peptides, applicable to the liberation of amino acids from siderophores like ornibactin, is described.

Biotechnological Production of L-threo-3-Hydroxyaspartic Acid

This protocol is adapted from a study on the one-pot production of L-threo-3-hydroxyaspartic acid (L-THA) using a genetically modified E. coli strain expressing asparagine hydroxylase from Streptomyces coelicolor.

Objective: To produce and purify L-THA from L-asparagine.

Materials:

-

E. coli strain expressing asparagine hydroxylase (AsnO) from S. coelicolor.

-

Luria-Bertani (LB) medium.

-

Terrific Broth (TB).

-

Ampicillin and Chloramphenicol.

-

Isopropyl-β-d-thiogalactopyranoside (IPTG).

-

L-asparagine.

-

Potassium phosphate buffer.

-

Cation exchange chromatography column (e.g., Dowex 50W X8).

-

Ammonia solution.

Methodology:

-

Protein Expression:

-

Grow the recombinant E. coli strain at 37°C in LB medium containing appropriate antibiotics.

-

Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 25°C) for an extended period (e.g., 16 hours).

-

For large-scale production, use a fermentor with Terrific Broth to achieve higher cell densities.

-

-

Whole-Cell Bioconversion:

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cell pellet in a reaction mixture containing L-asparagine in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with shaking. The reaction involves the hydroxylation of L-asparagine to 3-hydroxyasparagine, followed by hydrolysis to L-THA by endogenous amidohydrolases.

-

-

Purification of L-THA:

-

Terminate the reaction and remove the cells by centrifugation.

-

Load the supernatant onto a cation exchange column (H+ form).

-

Wash the column with deionized water to remove unbound components.

-

Elute the bound amino acids, including L-THA, with an ammonia solution (e.g., 2 M NH4OH).

-

Collect the fractions and monitor for the presence of L-THA using a suitable analytical method (e.g., HPLC).

-

Combine the L-THA containing fractions and remove the ammonia by evaporation under reduced pressure.

-

General Protocol for Acid Hydrolysis of Siderophores (e.g., Ornibactin)

Objective: To hydrolyze the peptide bonds of a siderophore to release its constituent amino acids for analysis.

Materials:

-

Purified siderophore (e.g., ornibactin).

-

6 M Hydrochloric acid (HCl), constant boiling.

-

Phenol (optional, to protect tyrosine).

-

Hydrolysis tubes.

-

Vacuum source.

-

Heating block or oven.

-

Amino acid analyzer or HPLC system for analysis.

Methodology:

-

Sample Preparation:

-

Place a known amount of the purified siderophore into a hydrolysis tube.

-

Dry the sample completely under vacuum.

-

-

Acid Hydrolysis:

-

Add a sufficient volume of 6 M HCl (and a small crystal of phenol if desired) to the tube.

-

Freeze the sample in a dry ice/ethanol bath.

-

Evacuate the tube and seal it under vacuum.

-

Place the sealed tube in an oven or heating block at 110°C for 24 hours. For peptides with stable bonds between hydrophobic residues, longer hydrolysis times (e.g., 48 or 72 hours) may be necessary.

-

-

Sample Processing:

-

After hydrolysis, cool the tube and carefully open it.

-

Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

-

Re-dissolve the residue in a small amount of deionized water and dry again to ensure complete removal of the acid.

-

Dissolve the final hydrolysate in a buffer suitable for amino acid analysis.

-

-

Amino Acid Analysis:

-

Analyze the composition of the hydrolysate using an amino acid analyzer or by a pre-column derivatization method followed by HPLC. This will allow for the identification and quantification of the constituent amino acids, including D-threo-3-hydroxyaspartate from ornibactin.

-

Visual Representation of Natural Sources

The following diagram illustrates the known natural sources of 3-hydroxyaspartic acid and its stereoisomers.

Caption: Natural sources of 3-hydroxyaspartic acid and its stereoisomers.

Conclusion and Future Directions

This compound is a rare amino acid with documented presence in a range of natural sources. However, a significant gap exists in the scientific literature regarding its quantitative analysis and specific protocols for its extraction and purification from these native organisms. The most detailed procedures available are for the biotechnological synthesis of its stereoisomer, L-threo-3-hydroxyaspartic acid.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Developing sensitive and specific analytical methods for the quantification of this compound in complex biological matrices.

-

Conducting systematic studies to determine the concentration of this amino acid in the identified plant and microbial sources under various growth and environmental conditions.

-

Optimizing extraction and purification protocols to enable the isolation of sufficient quantities of the pure compound for further biological and pharmacological evaluation.

-

Investigating the biosynthetic pathways of 3-hydroxyaspartic acid in these organisms, which could open avenues for metabolic engineering to enhance its production.

By addressing these research gaps, the scientific community can unlock the full potential of this compound for novel therapeutic and biotechnological applications.

References

The Multifaceted Biological Roles of L-erythro-3-hydroxyaspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-3-hydroxyaspartate is a non-proteinogenic amino acid that plays a significant role in various biological processes. As a derivative of the excitatory neurotransmitter L-aspartate, it interacts with key enzymes and receptors within the central nervous system and metabolic pathways. This technical guide provides an in-depth overview of the core biological functions of L-erythro-3-hydroxyaspartate, presenting quantitative data, detailed experimental methodologies, and visual representations of its interactions to facilitate further research and drug development.

Core Biological Functions

L-erythro-3-hydroxyaspartate exhibits a range of biological activities, primarily centered around its interaction with aminotransferases, its role as a substrate for lyases, and its modulation of excitatory amino acid transporters and receptors.

Interaction with Aspartate Aminotransferase

Substrate for erythro-3-hydroxyaspartate ammonia-lyase

L-erythro-3-hydroxyaspartate is a substrate for the enzyme erythro-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.20). This enzyme catalyzes the deamination of L-erythro-3-hydroxyaspartate to form oxaloacetate and ammonia.[2] This reaction is a key step in the catabolism of this amino acid.

Modulation of Excitatory Amino Acid Transporters (EAATs)

L-erythro-3-hydroxyaspartate and its stereoisomers are known to interact with excitatory amino acid transporters. While specific inhibition constants (Ki) for the L-erythro isomer are not explicitly detailed in the available literature, it has been shown to inhibit glutamate transporters and elicit substrate-like activity at EAAT1, EAAT2, and EAAT3.[3] Both the L-erythro and D-erythro enantiomers exhibit similar affinities for these transporters.[3] For comparison, the L-threo isomer is a potent inhibitor of EAAT1, EAAT2, and EAAT3 with reported Ki values of 11 µM, 19 µM, and 14 µM, respectively.

Activity at N-Methyl-D-Aspartate (NMDA) Receptors

L-erythro-3-hydroxyaspartate also demonstrates activity at NMDA receptors, which are critical for excitatory neurotransmission in the brain. However, it is a significantly less potent agonist compared to its D-erythro counterpart. The D-erythro-3-hydroxyaspartate is a potent NMDA receptor agonist with an EC50 value of 320 nM in rat hippocampal neurons, while the L-enantiomer is about 100-fold less potent.[3]

Data Presentation

The following tables summarize the available quantitative data for L-erythro-3-hydroxyaspartate and its related isomers.

| Compound | Target | Parameter | Value | Cell Line/System | Reference |

| L-threo-3-hydroxyaspartate | EAAT1 | Ki | 11 µM | HEK293 | |

| EAAT2 | Ki | 19 µM | HEK293 | ||

| EAAT3 | Ki | 14 µM | HEK293 | ||

| EAAT1 | Km | 3.6 µM | HEK293 | ||

| EAAT2 | Km | 3.8 µM | HEK293 | ||

| EAAT3 | Km | 3.2 µM | HEK293 | ||

| D-erythro-3-hydroxyaspartate | NMDA Receptor | EC50 | 320 nM | Rat Hippocampal Neurons | [3] |

| L-erythro-3-hydroxyaspartate | NMDA Receptor | Potency | ~100-fold less potent than D-erythro isomer | Rat Hippocampal Neurons | [3] |

Note: Specific Km, kcat, and Ki values for L-erythro-3-hydroxyaspartate with aspartate aminotransferase and glutamate transporters, respectively, require further investigation.

Experimental Protocols

Aspartate Aminotransferase Activity Assay

This protocol is adapted from general spectrophotometric assays for AST activity.

Principle: The transamination reaction catalyzed by AST produces oxaloacetate. In a coupled reaction, malate dehydrogenase (MDH) reduces oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine AST activity.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

L-aspartate solution (substrate)

-

α-ketoglutarate solution (co-substrate)

-

NADH solution

-

Malate dehydrogenase (MDH)

-

L-erythro-3-hydroxyaspartate solution (test substrate)

-

Purified aspartate aminotransferase

Procedure:

-

Prepare a reaction mixture in a cuvette containing Reaction Buffer, L-aspartate, NADH, and MDH.

-

Add the purified aspartate aminotransferase to the mixture and incubate to establish a baseline reading at 340 nm.

-

Initiate the reaction by adding α-ketoglutarate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

To determine the kinetic parameters for L-erythro-3-hydroxyaspartate, repeat the assay using varying concentrations of L-erythro-3-hydroxyaspartate in place of L-aspartate.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine Km and Vmax values by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Glutamate Transporter Uptake Assay

This protocol is based on radiolabeled substrate uptake assays in cell lines expressing specific EAAT subtypes.[4]

Principle: The activity of glutamate transporters is measured by quantifying the uptake of a radiolabeled substrate (e.g., [3H]D-aspartate or [3H]L-glutamate) into cells expressing the transporter of interest. The inhibitory potential of L-erythro-3-hydroxyaspartate is determined by its ability to reduce the uptake of the radiolabeled substrate.

Materials:

-

Cell line stably expressing a specific EAAT subtype (e.g., HEK293-EAAT1, -EAAT2, or -EAAT3)

-

Cell culture reagents

-

Radiolabeled substrate (e.g., [3H]D-aspartate)

-

Unlabeled L-erythro-3-hydroxyaspartate

-

Scintillation counter and scintillation fluid

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution)

-

Lysis buffer

Procedure:

-

Plate the EAAT-expressing cells in a multi-well plate and grow to confluency.

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of unlabeled L-erythro-3-hydroxyaspartate for a specified time.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled substrate to each well.

-

Incubate for a short period to ensure initial velocity conditions.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value of L-erythro-3-hydroxyaspartate by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of L-erythro-3-hydroxyaspartate.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol describes a whole-cell patch-clamp recording method to measure NMDA receptor-mediated currents in cultured neurons.[5][6]

Principle: The activity of NMDA receptors is directly measured as ionic currents flowing through the receptor channel upon agonist binding. The potency of L-erythro-3-hydroxyaspartate as an NMDA receptor agonist is determined by measuring the current response to different concentrations of the compound.

Materials:

-

Cultured neurons (e.g., rat hippocampal neurons)

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

-

Glass micropipettes

-

External solution (e.g., artificial cerebrospinal fluid) containing glycine (a co-agonist) and lacking Mg2+ (to prevent voltage-dependent block)

-

Internal solution for the patch pipette

-

L-erythro-3-hydroxyaspartate solutions of varying concentrations

Procedure:

-

Establish a whole-cell patch-clamp recording from a cultured neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Perfuse the neuron with the external solution.

-

Apply different concentrations of L-erythro-3-hydroxyaspartate to the neuron using a rapid application system.

-

Record the inward currents elicited by the application of the compound.

-

Construct a dose-response curve by plotting the peak current amplitude against the concentration of L-erythro-3-hydroxyaspartate.

-

Determine the EC50 value by fitting the dose-response curve with a sigmoidal function.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic and neuromodulatory pathways of L-erythro-3-hydroxyaspartate.

Experimental Workflow: Glutamate Transporter Uptake Assay

Caption: Workflow for a radiolabeled glutamate transporter uptake assay.

Logical Relationship: Interaction with Aspartate Aminotransferase

Caption: Reaction mechanism of aspartate aminotransferase with L-erythro-3-hydroxyaspartate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Erythro-3-hydroxyaspartate ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Biological Activity of 3-Hydroxyaspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartic acid, is a molecule of significant interest in neuroscience and drug development. Possessing two chiral centers, it exists as four distinct stereoisomers, each exhibiting unique biological activities. This guide provides a comprehensive overview of the stereochemistry of 3-hydroxyaspartic acid and its differential effects on key neurological targets, particularly excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors. The intricate relationship between the three-dimensional structure of these isomers and their biological function underscores the importance of stereochemistry in drug design and pharmacological studies.

Stereochemistry of 3-Hydroxyaspartic Acid

3-Hydroxyaspartic acid has two stereocenters, at the alpha-carbon (C2) and the beta-carbon (C3). This gives rise to four stereoisomers, which can be classified into two pairs of enantiomers: the threo and erythro diastereomers. The four stereoisomers are:

-

L-threo-3-hydroxyaspartic acid ((2S,3S)-2-amino-3-hydroxybutanedioic acid)

-

D-threo-3-hydroxyaspartic acid ((2R,3R)-2-amino-3-hydroxybutanedioic acid)

-

L-erythro-3-hydroxyaspartic acid ((2S,3R)-2-amino-3-hydroxybutanedioic acid)

-

D-erythro-3-hydroxyaspartic acid ((2R,3S)-2-amino-3-hydroxybutanedioic acid)

The distinct spatial arrangement of the amino, carboxyl, and hydroxyl groups in each isomer dictates its interaction with biological targets.

Biological Activity of 3-Hydroxyaspartic Acid Stereoisomers

The stereoisomers of 3-hydroxyaspartic acid display remarkable differences in their biological activities, particularly in their interactions with glutamate transporters and NMDA receptors.

Interaction with Excitatory Amino Acid Transporters (EAATs)

EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. Several stereoisomers of 3-hydroxyaspartic acid are potent inhibitors of various EAAT subtypes.

L-threo-3-hydroxyaspartic acid is a well-characterized, potent, and competitive inhibitor of EAAT1, EAAT2, and EAAT3.[1][2] It is a transportable inhibitor for EAAT1-4 but a non-transportable inhibitor for EAAT5.[1][2]

The erythro isomers also inhibit glutamate transporters. Both L-erythro and D-erythro-3-hydroxyaspartate inhibit glutamate uptake in rat hippocampal crude synaptosomes and show substrate-like activity at EAAT1, EAAT2, and EAAT3.[3] While their affinities are similar, the D-enantiomer exhibits a lower maximal effect compared to the L-enantiomer at these transporters.[3]

Quantitative data on the inhibition of EAATs by different stereoisomers are summarized in the table below.

Table 1: Inhibition of Excitatory Amino Acid Transporters (EAATs) by 3-Hydroxyaspartic Acid Stereoisomers

| Stereoisomer | Transporter | Assay Type | Value (µM) | Reference |

| L-threo-3-hydroxyaspartic acid | EAAT1 | Ki ([³H]-D-Asp uptake) | 11 | [1][2] |

| EAAT2 | Ki ([³H]-D-Asp uptake) | 19 | [1][2] | |

| EAAT3 | Ki ([³H]-D-Asp uptake) | 14 | [1][2] | |

| EAAT1 | Km (FLIPR Membrane Potential) | 3.6 | [1][2] | |

| EAAT2 | Km (FLIPR Membrane Potential) | 3.8 | [1][2] | |

| EAAT3 | Km (FLIPR Membrane Potential) | 3.2 | [1][2] |

Note: Quantitative data (Ki or IC50 values) for the erythro and D-threo isomers on specific EAAT subtypes are not as readily available in the reviewed literature.

Interaction with NMDA Receptors

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4][5] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage.

D-erythro-3-hydroxyaspartic acid has been identified as a potent agonist of the NMDA receptor, with an EC50 value of 320 nM in rat hippocampal neurons.[3] In contrast, L-erythro-3-hydroxyaspartic acid is approximately 100-fold less potent.[3]

DL-threo-3-hydroxyaspartate has been shown to reduce NMDA receptor activation by glutamate in cultured neurons.[6]

Table 2: Activity of 3-Hydroxyaspartic Acid Stereoisomers at the NMDA Receptor

| Stereoisomer | Activity | Value | Species/Tissue | Reference |

| D-erythro-3-hydroxyaspartic acid | Agonist | EC50 = 320 nM | Rat hippocampal neurons | [3] |

| L-erythro-3-hydroxyaspartic acid | Agonist | ~100-fold less potent than D-erythro | Rat hippocampal neurons | [3] |

| DL-threo-3-hydroxyaspartate | Reduces glutamate-induced activation | Not specified | Cultured neurons | [6] |

Other Biological Roles

-

D-threo-3-hydroxyaspartate is a component of the siderophore ornibactin, which is produced by bacteria to chelate and transport iron.[6]

-

3-Hydroxyaspartic acid residues are found in certain proteins, such as vitamin K-dependent coagulation factors, where they are present in epidermal growth factor (EGF)-like domains.[6]

Experimental Protocols

Synthesis and Separation of 3-Hydroxyaspartic Acid Stereoisomers

A common method for the synthesis of the threo and erythro diastereomers involves the ammonolysis of cis- and trans-epoxysuccinic acid, respectively. The resulting racemic mixtures can then be separated into their constituent enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC) or enzymatic resolution.

General Protocol for HPLC Separation of Diastereomers:

-

Column: A chiral stationary phase column is typically used. Alternatively, derivatization with a chiral reagent can allow for separation on a standard reversed-phase column (e.g., C18).

-

Mobile Phase: The mobile phase composition will depend on the column and any derivatization used. A common mobile phase for reversed-phase separation of derivatized amino acids is a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., phosphate buffer) at a controlled pH.

-

Detection: UV detection at a wavelength where the compound or its derivative absorbs is commonly employed.

-

Fraction Collection: Fractions corresponding to the resolved peaks are collected for further analysis and use.

[³H]-D-Aspartate Uptake Assay for EAAT Inhibition

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-aspartate, a substrate for EAATs, into cells expressing the transporter.

Materials:

-

HEK293 cells stably expressing the EAAT subtype of interest.

-

[³H]-D-aspartate.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds (3-hydroxyaspartic acid stereoisomers).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-D-aspartate to each well to initiate the uptake.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 or Ki values by plotting the percentage of inhibition of [³H]-D-aspartate uptake against the concentration of the test compound.

FLIPR Membrane Potential Assay for EAAT Activity

This is a fluorescence-based assay that measures changes in membrane potential associated with the electrogenic activity of EAATs.

Materials:

-

HEK293 cells stably expressing the EAAT subtype of interest.

-

FLIPR Membrane Potential Assay Kit (containing a fluorescent dye).

-

Assay buffer.

-

Test compounds.

-

A FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.

-

Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds at various concentrations to the wells.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in membrane potential upon transporter activation by the substrate or inhibition by the test compound.

-

Data Analysis: Analyze the fluorescence data to determine the effect of the test compounds on EAAT activity, from which parameters like EC50 or IC50 can be derived.

Visualizations

Signaling Pathway of NMDA Receptor Activation by D-erythro-3-hydroxyaspartic acid

Caption: NMDA receptor activation by D-erythro-3-hydroxyaspartic acid.

Experimental Workflow for Screening EAAT Inhibitors

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 3. Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (3R)-3-hydroxy-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-β-hydroxyaspartic acid, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community. Its structural similarity to the excitatory neurotransmitter L-aspartic acid, coupled with the presence of a hydroxyl group, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological role, particularly in the context of glutamatergic neurotransmission.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While experimental data for this specific stereoisomer is limited in publicly available literature, the following tables summarize the known and predicted properties. Data for the closely related racemic mixture, erythro-β-hydroxy-DL-aspartic acid, is included for comparison where specific data for the L-erythro isomer is unavailable.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid | N/A |

| Synonyms | L-erythro-β-hydroxyaspartic acid, (2S,3R)-2-amino-3-hydroxysuccinic acid | [1] |

| Molecular Formula | C₄H₇NO₅ | [1] |

| Molecular Weight | 149.10 g/mol | [1] |

| Melting Point | 210 °C (decomposes) for erythro-β-hydroxy-DL-aspartic acid | [2] |

| Optical Rotation | Data not available for this compound. | N/A |

| Solubility | Soluble in aqueous base (qualitative) | [3] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Description | Source |

| pKa Values | pKₐ₁ (α-carboxyl): ~1.9-2.2 (estimated), pKₐ₂ (side-chain carboxyl): ~3.7-4.1 (estimated), pKₐ₃ (α-amino): ~9.6-9.8 (estimated). Note: These are estimations based on aspartic acid and related compounds. A study on erythro-HAA in D₂O determined pKₐ₁ (4.05) and pKₐ₂ (9.75), which likely correspond to the carboxyl and amino groups under those conditions. | [2][4][5] |

| ¹H NMR (D₂O) | δ 4.85 and 4.75 (d, 2, J = 2.8 Hz, Hₐ, Hᵦ) for erythro-β-hydroxy-DL-aspartic acid dimethyl ester hydrochloride. | [2] |

| ¹³C NMR | Specific data for this compound not available. Typical shifts for similar amino acids suggest Cα ~50-60 ppm, Cβ ~70-80 ppm, and carboxyl carbons >170 ppm. | [6][7] |

| XLogP3 | -4.4 (predicted) | [1] |

| Polar Surface Area | 156 Ų (predicted) | [1] |

Experimental Protocols

Synthesis of erythro-β-hydroxy-DL-aspartic Acid

A common method for the synthesis of the erythro diastereomer of β-hydroxyaspartic acid involves the ammonolysis of trans-epoxysuccinic acid. The following is a generalized protocol based on literature descriptions.[2][3]

Workflow for the Synthesis of erythro-β-hydroxy-DL-aspartic Acid

Caption: Synthesis of erythro-β-hydroxy-DL-aspartic acid.

Methodology:

-

Reaction Setup: Dissolve trans-epoxysuccinic acid in concentrated ammonium hydroxide in a sealed reaction vessel.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours to facilitate the nucleophilic ring-opening of the epoxide by ammonia.

-

Work-up: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 3. This will protonate the amino and carboxyl groups and precipitate the amino acid.

-

Isolation: Collect the crude product by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol). For higher purity, ion-exchange chromatography can be employed.[2]

Note: This protocol yields the racemic mixture. Enantiomeric resolution would require further steps, such as chiral chromatography or enzymatic resolution.

Biological Activity and Signaling Pathways

This compound and its stereoisomers are recognized as potent inhibitors of Excitatory Amino Acid Transporters (EAATs).[3] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By removing glutamate from the synaptic cleft, EAATs terminate the synaptic signal and prevent excitotoxicity.

Glutamatergic Synapse and EAAT Function

Caption: Glutamate cycling at the synapse and EAAT inhibition.

Inhibition of EAATs by compounds like this compound leads to an accumulation of glutamate in the synaptic cleft. This prolonged presence of glutamate can have several downstream consequences:

-

Enhanced Postsynaptic Receptor Activation: Increased glutamate levels lead to greater activation of postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), potentially enhancing synaptic transmission.

-

Excitotoxicity: In pathological conditions, excessive glutamate accumulation can lead to overstimulation of glutamate receptors, resulting in an uncontrolled influx of Ca²⁺ and subsequent neuronal cell death.[8]

-

Modulation of Synaptic Plasticity: By altering the temporal dynamics of glutamate signaling, EAAT inhibitors can influence processes of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD).

Logical Flow of EAAT Inhibition

Caption: Consequences of EAAT inhibition.

Conclusion

This compound represents a molecule of significant interest due to its interaction with the glutamatergic system. While a complete experimental characterization of this specific stereoisomer remains to be fully elucidated in the public domain, the available data on related compounds provides a strong foundation for further research. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future investigations into the synthesis, properties, and biological functions of this intriguing amino acid. Further studies are warranted to determine its precise physical properties, refine its synthesis for stereochemical purity, and fully uncover its potential as a pharmacological tool or therapeutic agent.

References

- 1. beta-Hydroxy-L-aspartic acid | C4H7NO5 | CID 14463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of (3R)-3-hydroxy-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-3-hydroxyaspartic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of L-aspartic acid, featuring a hydroxyl group at the beta-carbon. This modification introduces a second stereocenter, leading to four possible stereoisomers. The (2S,3R) configuration, corresponding to this compound, is of significant interest due to its post-translational incorporation into specific protein domains, notably Epidermal Growth Factor (EGF)-like domains. Within these domains, it participates in high-affinity calcium binding, a function critical for the activity of several proteins involved in blood coagulation and other extracellular processes.

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon available spectroscopic and structural data, particularly in its biologically relevant protein-bound state. While a definitive crystal structure of the free amino acid is not publicly available, this document synthesizes information from related compounds and its conformation within protein structures to provide a thorough analysis.

Molecular Structure

The fundamental structure of this compound comprises a four-carbon backbone with two carboxyl groups, an amino group, and a hydroxyl group. The stereochemistry is defined as L at the alpha-carbon (C2) and R at the beta-carbon (C3).

General Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₅ | PubChem CID: 14463 |

| Molecular Weight | 149.10 g/mol | PubChem CID: 14463 |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid | PubChem CID: 14463 |

| Synonyms | L-erythro-3-hydroxyaspartic acid, erythro-beta-Hydroxy-L-aspartic acid | PubChem CID: 14463 |

| XLogP3-AA (Computed) | -4.4 | PubChem CID: 14463 |

| Hydrogen Bond Donors | 4 | PubChem CID: 14463 |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 14463 |

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the Cα-Cβ bond (C2-C3 bond). The relative orientations of the two carboxyl groups, the amino group, and the hydroxyl group dictate the molecule's overall shape and reactivity. The key conformations are typically described as anti or gauche arrangements of the two carboxyl groups.

While a detailed conformational analysis of the free this compound molecule based on experimental data is limited, an NMR study of the diastereomers of β-hydroxy-DL-aspartic acid provides valuable insights. This study indicated that the erythro isomer, which includes this compound, preferentially adopts a conformation where the carboxyl groups are in a gauche relationship in aqueous solution[1]. This preference is likely due to intramolecular hydrogen bonding and the minimization of steric hindrance.

In its biologically active state, bound within the EGF-like domains of proteins such as Factor IX and Factor X, the conformation of this compound is constrained by its interactions with the protein backbone and a bound calcium ion.

Biological Role: Calcium Binding in EGF-like Domains

This compound is a key component of a specific calcium-binding motif found in the EGF-like domains of several extracellular proteins, including blood coagulation factors IX and X[2][3]. The hydroxylation of an aspartate residue to form erythro-β-hydroxyaspartic acid is a post-translational modification that contributes to the creation of a high-affinity calcium binding site[2].

The three-dimensional structure of the calcium-bound form of the N-terminal EGF-like domain of Factor X has been determined by NMR spectroscopy[2][4]. These studies reveal that the side chain of this compound (at position 63 in Factor X) is directly involved in coordinating the calcium ion[2][4]. The calcium ion is chelated by the side chains of Gln-49 and this compound-63, as well as the backbone carbonyls of Gly-47 and Gly-64, and potentially the side chain of Asp-46[2][4]. This coordinated calcium ion is crucial for stabilizing the conformation of the EGF-like domain, which is necessary for its interaction with other proteins in the coagulation cascade[2].

Experimental Protocols

Synthesis and Purification (Adapted from L-threo isomer synthesis)

The enzymatic synthesis of 3-hydroxyaspartic acid offers high stereoselectivity. A potential route for this compound could be adapted from the described synthesis of its L-threo diastereomer[1][5].

-

Enzymatic Hydroxylation: A suitable starting material, such as a derivative of L-aspartic acid, would be subjected to enzymatic hydroxylation using a stereoselective hydroxylase.

-

Purification: The product would be purified from the reaction mixture. A typical purification protocol involves:

-

Removal of biomass by centrifugation.

-

Treatment of the supernatant with activated charcoal to remove impurities.

-

Ion-exchange chromatography (e.g., using a Dowex 50 column in H⁺ form).

-

Elution with a suitable buffer (e.g., ammonium hydroxide).

-

Concentration of the active fractions.

-

-

Crystallization: The purified this compound can be crystallized by the addition of a non-polar solvent (e.g., cold ethanol) to a concentrated aqueous solution, followed by filtration and drying[5].

X-ray Crystallography (General Protocol)

-

Crystal Growth: Single crystals of purified this compound would be grown, likely through slow evaporation of a saturated aqueous solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to low temperature (typically 100 K) in a stream of nitrogen gas. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data to yield the final molecular structure.

NMR Spectroscopy for Conformational Analysis (General Protocol)

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of approximately 10-50 mM. The pH is adjusted as needed.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: To identify the proton chemical shifts and observe the multiplicity of the signals.

-

1D ¹³C NMR: To determine the chemical shifts of the carbon atoms.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations.

-

-

Conformational Analysis from Coupling Constants: The vicinal proton-proton coupling constants (³JHH) between the Cα-H and Cβ-H protons are measured from the high-resolution 1D ¹H NMR spectrum. These coupling constants are then used in the Karplus equation to estimate the dihedral angle around the Cα-Cβ bond, providing insight into the preferred solution-state conformation.

Conclusion

This compound is a structurally and functionally important amino acid. While detailed experimental data on the free molecule's solid-state structure and solution conformation are not extensively published, its critical role in the calcium-binding motifs of EGF-like domains has been well-characterized. In this context, it adopts a specific conformation to facilitate the chelation of calcium, which is essential for the biological activity of proteins involved in critical physiological processes like blood coagulation. Further research, including the crystallographic analysis of the free amino acid and detailed NMR studies, would provide a more complete understanding of its intrinsic conformational preferences and how they relate to its biological function.

References

- 1. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How an epidermal growth factor (EGF)-like domain binds calcium. High resolution NMR structure of the calcium form of the NH2-terminal EGF-like domain in coagulation factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. journals.asm.org [journals.asm.org]

The Dawn of a Novel Amino Acid: An In-Depth Technical Guide to the Early Research on Beta-Hydroxyaspartic Acid in Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into beta-hydroxyaspartic acid (BHA), a significant post-translational modification found in a variety of proteins. We will delve into the initial discovery, the key experimental protocols that enabled its characterization, and the early understanding of its biological function, particularly within the context of blood coagulation and calcium binding. All quantitative data is presented in structured tables, and critical experimental workflows and biological pathways are visualized using diagrams.

Discovery and Initial Characterization

The existence of beta-hydroxyaspartic acid (3-hydroxyaspartic acid) in proteins was a novel finding in the early 1980s. Initial investigations identified this unusual amino acid in vitamin K-dependent plasma proteins, which are crucial for blood coagulation.

First Identification in Protein C

Early work on the anticoagulant plasma protein, Protein C, revealed an unidentifiable amino acid residue at position 71 of its light chain.[1][2] Through a combination of enzymatic digestion, peptide isolation, and sophisticated analytical techniques, this residue was conclusively identified as beta-hydroxyaspartic acid.[3][4] Further analysis of acid and aminopeptidase M hydrolysates of a heptapeptide isolated from Protein C established that the BHA was specifically the erythro form.[1][2][3] The function of this newly discovered amino acid was initially unknown.[1][2][3][4]

Association with Epidermal Growth Factor (EGF)-like Domains

Subsequent research rapidly established a pattern: BHA was consistently found within domains homologous to the epidermal growth factor (EGF) precursor.[5][6][7][8] These EGF-like domains are conserved protein modules found in many extracellular and secreted proteins.[9] This discovery was not limited to Protein C; BHA was also identified in other vitamin K-dependent proteins such as Protein S and Factor IX.[7][10] Interestingly, a related modification, beta-hydroxyasparagine, formed by the hydroxylation of asparagine, was also discovered in the EGF-like domains of Protein S.[5][10] This localization pointed towards a specific structural or functional role for BHA within this common protein domain.

Core Experimental Protocols

The identification and characterization of beta-hydroxyaspartic acid relied on a multi-step experimental approach, from the liberation of constituent amino acids to their precise chemical identification.

Protein Hydrolysis

The foundational step in amino acid analysis is the cleavage of peptide bonds to release individual amino acids. No single method is perfect, and early researchers often used complementary techniques.

-

Acid Hydrolysis : This was the most common method for breaking down proteins.[11]

-

Protocol : Protein samples were hydrolyzed using 6 M hydrochloric acid (HCl) in a vacuum-sealed tube at approximately 110°C for 22-24 hours.[12]

-

Advantages : Effective at cleaving most peptide bonds.[]

-

Limitations : This harsh method destroys certain amino acids, notably tryptophan, and converts asparagine and glutamine into their respective acidic forms, aspartic acid and glutamic acid.[11]

-

-

Alkaline Hydrolysis : This method was used specifically to quantify amino acids that are unstable in acid.

-

Protocol : Hydrolysis was typically performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11]

-

Primary Use : It is the preferred method for the accurate quantitation of tryptophan.[11][14]

-

Limitations : Alkaline conditions destroy several other amino acids, including arginine, cysteine, serine, and threonine, making it unsuitable for a complete amino acid profile.[11]

-

-

Enzymatic Hydrolysis : To isolate and sequence specific peptide fragments containing the modified amino acid, enzymatic digestion was employed.

-

Protocol : Purified proteins or protein fragments were incubated with specific proteases. For example, Protein C was digested with trypsin, followed by further digestion of isolated peptides with thermolysin.[1] Common enzymes include trypsin, which cleaves at the carboxyl side of lysine and arginine, and pepsin.[]

-

Application : This technique was crucial for isolating the heptapeptide from Protein C (residues 69-75) that contained the unknown BHA residue, allowing for its targeted analysis.[1][2][3]

-

Analytical and Identification Methodologies

Once the protein was broken down, a suite of analytical techniques was used to separate, identify, and characterize the BHA.

-

Amino Acid Analysis by Ion-Exchange Chromatography :

-

Methodology : The protein hydrolysate was loaded onto an ion-exchange column. Amino acids were separated based on their charge and affinity for the column material by eluting with buffers of varying pH (e.g., lithium citrate buffers). The eluted amino acids were detected fluorometrically after a post-column reaction with o-phthalaldehyde (OPA).[1] This allowed for the quantification of the amino acids present in the sample.

-

-

Mass Spectrometry (MS) :

-

Methodology : Mass spectrometry was a powerful tool for confirming the identity of the novel amino acid.[15] For the heptapeptide isolated from Protein C, mass spectrometry was used to determine its precise molecular weight, which was consistent with the presence of a hydroxylated aspartic acid residue.[3][4] Early techniques provided key structural information, and modern MS approaches like tandem MS (MS/MS) are now central to identifying post-translational modifications by sequencing peptide fragments.[16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Methodology : For GC-MS analysis, the non-volatile amino acids must first be chemically modified into volatile derivatives, a process called derivatization. Silylation is a common technique used for this purpose. The derivatized amino acids are then separated by gas chromatography and identified by mass spectrometry based on their characteristic fragmentation patterns.[17][18][19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Methodology : ¹H NMR spectroscopy was indispensable for determining the precise structure and stereochemistry of the new amino acid. Analysis of the isolated heptapeptide from Protein C provided the chemical shift and coupling constants for the protons on the BHA residue. This data confirmed the structure as beta-hydroxyaspartic acid and established its configuration as the erythro diastereomer.[1][3]

-

Hydroxylase Enzyme Characterization

Identifying the enzyme responsible for the hydroxylation of aspartic acid was a key step in understanding its biology.

-

Enzyme Assay Protocol :

-

Substrate : A synthetic peptide corresponding to the first EGF-like domain of Factor IX (residues 45-87), with a normal aspartic acid at position 64 instead of BHA, was used as the substrate.[8][20]

-

Enzyme Source : Rat liver microsomes served as the source of the hydroxylase enzyme.[8][20]

-

Reaction : The assay measured the decarboxylation of 2-oxoglutarate, a hallmark of the 2-oxoglutarate-dependent dioxygenase enzyme family. The reaction mixture included the synthetic peptide substrate, rat liver microsomes, and co-factors required by this class of enzymes.[8][20]

-

Findings : The synthetic peptide specifically stimulated 2-oxoglutarate decarboxylation, indicating that the hydroxylation of aspartic acid is catalyzed by a 2-oxoglutarate-dependent dioxygenase.[8][20] This post-translational modification is a form of protein hydroxylation.[21][22]

-

Quantitative Data Summary

Early research provided crucial quantitative data regarding the stoichiometry of BHA in proteins and its effect on biological function.

Table 1: Stoichiometry of Beta-Hydroxyaspartic Acid in Protein C

| Protein | Analytical Method | Molar Ratio (BHA per Protein) | Reference |

|---|

| Bovine Protein C | Acid Hydrolysis & Amino Acid Analysis | ≈ 1.0 |[1][2][3] |

Table 2: Biological Activity of Protein C Variants

| Protein Variant | Modification at Position 71 | Relative Biological Activity | Reference |

|---|---|---|---|